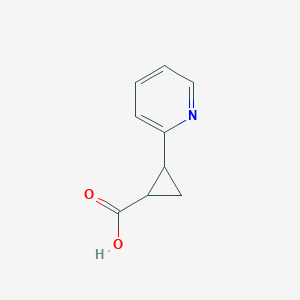

2-(Pyridin-2-yl)cyclopropanecarboxylic acid

描述

2-(Pyridin-2-yl)cyclopropanecarboxylic acid (CAS: 848093-05-0) is a cyclopropane-containing carboxylic acid derivative featuring a pyridine ring substituted at the 2-position. Its molecular formula is C₉H₉NO₂, with a molecular weight of 163.17 g/mol. This compound is structurally characterized by a strained cyclopropane ring fused to a pyridine moiety, which confers unique electronic and steric properties. It is primarily utilized as a pharmaceutical intermediate, highlighting its relevance in drug discovery and medicinal chemistry .

属性

IUPAC Name |

2-pyridin-2-ylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)7-5-6(7)8-3-1-2-4-10-8/h1-4,6-7H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZMEVZZAIRAHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731811-62-4 | |

| Record name | rac-(1R,2R)-2-(pyridin-2-yl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)cyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of pyridine derivatives. For example, the reaction of pyridine with diazo compounds in the presence of a catalyst can yield the desired cyclopropane derivative. The reaction conditions typically involve the use of a transition metal catalyst, such as rhodium or copper, and a suitable solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

化学反应分析

Types of Reactions

2-(Pyridin-2-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted pyridine derivatives.

科学研究应用

2-(Pyridin-2-yl)cyclopropanecarboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-(Pyridin-2-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropane ring and pyridine moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

相似化合物的比较

2-(Pyridin-4-yl)cyclopropanecarboxylic Acid (CAS: 484654-49-1)

- Molecular Formula: C₉H₉NO₂ (identical to the 2-pyridyl isomer).

- Key Differences :

- The pyridine nitrogen is at the 4-position, altering electronic distribution.

- pKa : Predicted to be 3.99 (vs. unavailable data for the 2-pyridyl isomer), suggesting slightly stronger acidity due to resonance stabilization differences .

- Boiling Point : 95–105°C at 0.3 Torr, indicating comparable volatility .

- Density : 1.327 g/cm³, similar to the 2-pyridyl isomer .

1-(Pyridin-3-yl)cyclopropanecarboxylic Acid (CAS: 610791-39-4)

- Structural Variance : Pyridine substitution at the 3-position disrupts conjugation with the cyclopropane ring.

- Biological Relevance : Hydrobromide salt derivatives (CAS: 1268444-68-3) are explored for enhanced solubility in drug formulations .

Substituent-Modified Analogs

2-(5-Methylpyridin-2-yl)acetic Acid (CAS: 114527-28-5)

1-(3-(Trifluoromethyl)phenyl)cyclopropanecarboxylic Acid (CAS: 104173-41-3)

1-(5-(Benzyloxy)pyridin-2-yl)cyclopropanecarboxylic Acid (CAS: Ref. 10-F530733)

Non-Cyclopropane Analogs

2-Picolinic Acid (Pyridine-2-carboxylic Acid, CAS: 98-98-6)

- Comparison : Lacks the cyclopropane ring, reducing steric strain.

- Applications : Widely used as a chelating agent, whereas the cyclopropane derivative’s rigidity may favor selective enzyme inhibition .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | pKa | Boiling Point (°C) | Key Feature |

|---|---|---|---|---|---|---|

| 2-(Pyridin-2-yl)cyclopropanecarboxylic acid | 848093-05-0 | C₉H₉NO₂ | 163.17 | N/A | N/A | Pyridine-2 substitution |

| 2-(Pyridin-4-yl)cyclopropanecarboxylic acid | 484654-49-1 | C₉H₉NO₂ | 163.17 | 3.99 | 95–105 (0.3 Torr) | Pyridine-4 substitution |

| 1-(Pyridin-3-yl)cyclopropanecarboxylic acid | 610791-39-4 | C₉H₉NO₂ | 163.17 | N/A | N/A | Pyridine-3 substitution |

| 2-(5-Methylpyridin-2-yl)acetic acid | 114527-28-5 | C₈H₉NO₂ | 151.16 | N/A | N/A | Acetic acid backbone |

| 1-(3-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid | 104173-41-3 | C₁₁H₉F₃O₂ | 238.19 | N/A | N/A | Trifluoromethyl phenyl group |

Key Research Findings

- Electronic Effects: Pyridine substitution at the 2-position (vs.

- Steric Influence : The cyclopropane ring introduces torsional strain, favoring rigid conformations that may improve selectivity in enzyme inhibition compared to flexible analogs like 2-picolinic acid .

- Pharmacological Potential: Derivatives with trifluoromethyl or benzyloxy groups exhibit improved bioavailability and target engagement, underscoring the versatility of cyclopropane-carboxylic acid scaffolds in drug design .

生物活性

2-(Pyridin-2-yl)cyclopropanecarboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features, which include a cyclopropane ring and a pyridine moiety. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 163.17 g/mol. The compound's structure allows for significant electronic interactions due to the presence of the pyridine ring, which can influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The cyclopropane ring's strain energy facilitates binding to active sites on enzymes or receptors, while the pyridine ring participates in hydrogen bonding and π-π interactions. These interactions can modulate the activity of target molecules, leading to various biological effects such as enzyme inhibition and receptor modulation.

1. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)

Research indicates that this compound acts as a competitive inhibitor of NAMPT, an enzyme crucial for NAD+ biosynthesis. Inhibition of NAMPT has implications for cancer therapy and metabolic disorders, as it affects cellular metabolism and energy production. Kinetic assays have demonstrated that this compound can effectively inhibit NAMPT with notable IC₅₀ values, indicating its potential as a therapeutic agent.

2. Modulation of Oxidative Stress Response

This compound may also influence the Nrf2-Keap1 signaling pathway, which is vital for cellular defense against oxidative stress. Compounds that inhibit the Nrf2-Keap1 protein-protein interaction (PPI) are being investigated for their therapeutic potential in diseases associated with oxidative stress and inflammation . The structural characteristics of this compound may enhance its efficacy in modulating this pathway.

Case Studies

Several studies have explored the synthesis and biological evaluation of derivatives based on this compound:

- Synthesis of Novel Derivatives : Researchers have synthesized various heterocyclic compounds derived from this acid, demonstrating enhanced biological activities against specific targets.

- Structure-Activity Relationship (SAR) : Detailed SAR studies have shown that modifications to the cyclopropane ring and substituents on the pyridine can significantly impact the potency and selectivity of these compounds against NAMPT and other targets.

Data Summary

| Compound Name | Biological Activity | Target | IC₅₀ Value |

|---|---|---|---|

| This compound | NAMPT Inhibitor | NAMPT | [value needed] |

| Trans-2-(Pyridin-2-yl)cyclopropanecarboxylic acid | Potential Anti-cancer | NAMPT | [value needed] |

常见问题

Basic Question: What are the optimal synthetic routes for 2-(Pyridin-2-yl)cyclopropanecarboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound typically involves cyclopropane ring formation via [2+1] cycloaddition or transition-metal-catalyzed cross-coupling. A common approach includes:

Cyclopropanation : Reacting pyridine derivatives with vinyl or halogenated precursors under palladium catalysis to form the cyclopropane ring.

Carboxylic Acid Functionalization : Post-cyclopropanation oxidation or hydrolysis of ester groups to yield the carboxylic acid moiety.

Optimization Tips :

- Vary reaction temperatures (e.g., 60–100°C) to balance ring stability and reaction efficiency.

- Use chiral ligands (e.g., BINAP) for stereoselective synthesis if enantiopure products are required .

- Monitor by HPLC or LC-MS to track intermediate formation and purity .

Basic Question: How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

Key techniques include:

NMR Spectroscopy :

- ¹H NMR : Identify cyclopropane ring protons (δ 1.5–2.5 ppm, characteristic splitting patterns) and pyridine aromatic protons (δ 7.0–8.5 ppm).

- ¹³C NMR : Confirm cyclopropane carbons (δ 10–25 ppm) and carboxylic acid carbon (δ ~170 ppm).

Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragment patterns to confirm molecular formula.

X-ray Crystallography : Resolve stereochemistry and bond angles for absolute configuration validation (e.g., cyclopropane ring strain analysis) .

Advanced Question: How does the cyclopropane ring influence the compound’s stability under varying pH conditions, and what experimental approaches assess this?

Methodological Answer:

The cyclopropane ring’s strain and electronic effects make the compound sensitive to acidic/basic conditions.

Stability Testing :

- pH Titration Studies : Measure degradation kinetics at pH 2–12 using HPLC to monitor intact compound levels.

- Thermogravimetric Analysis (TGA) : Assess thermal stability under simulated physiological conditions.

Salt Formation : Enhance aqueous solubility and stability by converting the carboxylic acid to hydrochloride salts, as seen in structurally related compounds .

Advanced Question: What strategies resolve contradictions between computational predictions and experimental spectral data for cyclopropane derivatives?

Methodological Answer:

Discrepancies often arise from solvent effects or conformational flexibility. Mitigation strategies:

DFT Calculations : Compare computed NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data, adjusting for solvent models (e.g., PCM for water/DMSO).

Dynamic NMR (DNMR) : Resolve broadening peaks due to ring puckering or hindered rotation by varying temperature (e.g., 25–60°C).

Cross-Validation : Use X-ray crystallography (e.g., C–C bond lengths in cyclopropane) to anchor computational models .

Advanced Question: What challenges arise in studying biological interactions of this compound with enzyme targets, and how can in silico modeling address them?

Methodological Answer:

Challenges include steric hindrance from the cyclopropane ring and pH-dependent ionization of the carboxylic acid.

Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes, accounting for protonation states (e.g., carboxylate vs. carboxylic acid).

Molecular Dynamics (MD) : Simulate interactions over time (e.g., 100 ns trajectories) to assess conformational stability in binding pockets.

Mutagenesis Validation : Compare computational predictions with enzymatic activity assays using site-directed mutants (e.g., replacing key residues in the active site) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。